cyclopentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
cyclopentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a cyclopentyl group, a brominated thiophene ring, and a pyrimidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like toluene or DMF (dimethylformamide). The process may also involve steps like bromination, thiophene ring formation, and esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvents, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the brom
Properties
Molecular Formula |
C15H17BrN2O3S |
---|---|
Molecular Weight |
385.3g/mol |
IUPAC Name |
cyclopentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17BrN2O3S/c1-8-12(14(19)21-9-4-2-3-5-9)13(18-15(20)17-8)10-6-7-11(16)22-10/h6-7,9,13H,2-5H2,1H3,(H2,17,18,20) |
InChI Key |
SAHBMNOKGVFJKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OC3CCCC3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OC3CCCC3 |
Origin of Product |
United States |
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